molecular formula C12H7NO3S B12601071 7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-47-1

7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B12601071
CAS No.: 649757-47-1
M. Wt: 245.26 g/mol
InChI Key: FIMLQNQIBCEOLB-UHFFFAOYSA-N
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Description

7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a fused thieno-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with phenyl isocyanate, followed by cyclization with phosgene or triphosgene . The reaction conditions often require refluxing in an appropriate solvent such as xylene or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its fused thieno-oxazine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological or material properties .

Properties

IUPAC Name

7-phenyl-1H-thieno[3,2-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-11-10-9(13-12(15)16-11)8(6-17-10)7-4-2-1-3-5-7/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMLQNQIBCEOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2NC(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70800251
Record name 7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70800251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649757-47-1
Record name 7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70800251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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